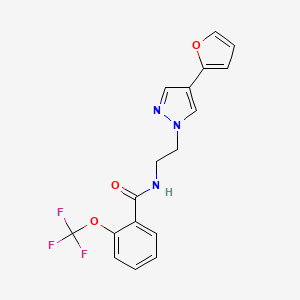

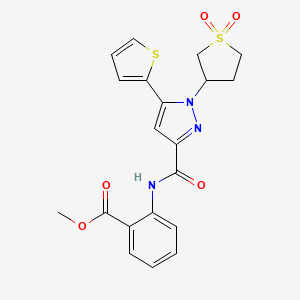

3,4-difluoro-N-(1-metil-2-oxoindolin-5-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of a 3,3-disubstituted isoindolinone, which is structurally similar to DfMOI, has been described in the literature . This involves the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . The reaction conditions are mild and good isolated yields were obtained .Molecular Structure Analysis

The molecular structure of DfMOI is composed of a γ-lactam fused with the benzene ring and can be either unsubstitified, or mono- or di-substituted in 3-position . The construction of a quaternary carbon is generally more challenging .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of DfMOI include the Krapcho decarboxylation of malonate dimethylesters . This reaction is convenient as the methyl acetate derivative is directly obtained under mild conditions .Aplicaciones Científicas De Investigación

- Investigadores han estudiado derivados del indol por su potencial antiviral. Por ejemplo:

- Derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato sustituido se encontraron para inhibir el virus de la influenza A, con el compuesto 6-amino-4-isobutoxicarboxilato de metilo-1H-indol-2 que muestra una actividad prometedora .

- Derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida demostraron potentes efectos antivirales contra el virus Coxsackie B4 .

- Derivados de indol y oxocromenil xantenona han sido estudiados por sus propiedades anti-VIH-1. Estos compuestos muestran promesa en la inhibición de la replicación del VIH-1 .

- 3,4-difluoro-N-(1-metil-2-oxoindolin-5-il)benzamida puede tener efectos citotóxicos. Los investigadores han evaluado su impacto en varias líneas celulares cancerosas, incluyendo cáncer de colon (SW620), cáncer de próstata (PC3) y cáncer de pulmón (NCI-H23) .

Actividad antiviral

Actividad anti-VIH

Citotoxicidad y potencial anticancerígeno

En resumen, This compound es prometedor en diversas actividades biológicas, convirtiéndolo en un compuesto intrigante para una mayor exploración en el desarrollo de fármacos y aplicaciones terapéuticas . Los investigadores continúan investigando su potencial en estos campos diversos. Si necesitas información más detallada o tienes alguna pregunta adicional, ¡no dudes en preguntar! 😊

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level, which can lead to various biological responses.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities is associated with specific biochemical pathways, suggesting that this compound may affect multiple pathways and their downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action may result in a variety of molecular and cellular effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is its potent inhibitory activity against various enzymes. This makes it an attractive candidate for therapeutic applications in various diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo. Therefore, various formulations and delivery methods need to be developed to overcome this limitation.

Direcciones Futuras

There are several future directions for the research on 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide. One of the directions is to investigate its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. Another direction is to develop novel formulations and delivery methods to improve its solubility and bioavailability. Furthermore, the development of selective inhibitors for specific enzymes can lead to more targeted and effective therapies. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can provide valuable insights into its efficacy and safety in vivo.

Conclusion

In conclusion, 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a promising compound with potent inhibitory activity against various enzymes. Its potential therapeutic applications in various diseases and its biochemical and physiological effects make it an attractive candidate for further research. The development of novel formulations and delivery methods and the investigation of its pharmacokinetics and pharmacodynamics can lead to more effective and targeted therapies in the future.

Métodos De Síntesis

The synthesis of 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves the reaction of 3,4-difluoroaniline with 1-methyl-2-oxoindoline-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction proceeds at room temperature and yields the desired product in good yield and purity.

Propiedades

IUPAC Name |

3,4-difluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O2/c1-20-14-5-3-11(6-10(14)8-15(20)21)19-16(22)9-2-4-12(17)13(18)7-9/h2-7H,8H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGMEJZVIAUUCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

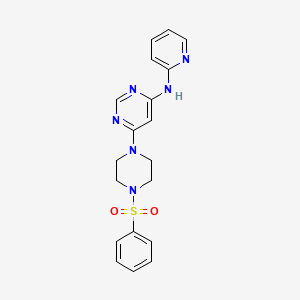

![2-(2-Methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2385973.png)

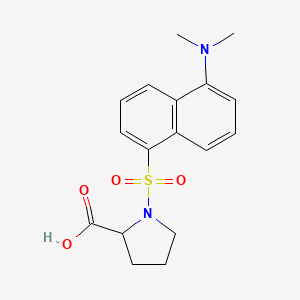

![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2385975.png)

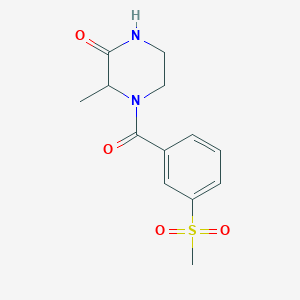

![7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2385977.png)

![N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide](/img/structure/B2385980.png)

![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2385983.png)

![5-methyl-3-(4-methylphenyl)-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2385988.png)

![7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2385989.png)